2-amino-N-methyl-N-(2-methylphenyl)propanamide
Description
2-Amino-N-methyl-N-(2-methylphenyl)propanamide is a propanamide derivative characterized by a 2-methylphenyl group attached to the amide nitrogen and a methylamino substituent at the α-carbon of the propanamide backbone. The compound’s structure allows for hydrogen bonding via the amino group and hydrophobic interactions through the aromatic methyl group, which may influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
2-amino-N-methyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-4-5-7-10(8)13(3)11(14)9(2)12/h4-7,9H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSQQSYDMQVKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(2-methylphenyl)propanamide typically involves the reaction of 2-methylphenylamine with N-methylpropanamide. The process can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-amino-N-methyl-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Modified Propanamide Substituents
The substitution pattern on the propanamide chain significantly impacts chemical and biological properties:
Key Findings :
- Chloro/Bromo Derivatives: These exhibit higher electrophilicity, making them reactive intermediates in synthesis . For example, 2-chloro-N-(2-methylphenyl)propanamide is a known impurity in prilocaine production, highlighting the importance of substituent control in API purity .
- Amino vs. Alkylamino Groups: The amino group in the target compound may enhance solubility in polar solvents compared to prilocaine’s propylamino group, which increases hydrophobicity .
Analogs with Varied Aromatic Groups
The aromatic moiety influences steric effects and π-π interactions:
Key Findings :
- 2-Methylphenyl vs. Larger Aromatic Groups: The target compound’s simpler aromatic structure may improve synthetic accessibility compared to naphthalene-based analogs .
- Electron-Withdrawing Substituents : Chloro or methoxy groups on aromatic rings can alter electronic properties, affecting binding to biological targets .
Pharmacologically Active Analogs
Key Findings :
- Prilocaine: The propylamino group in prilocaine contributes to its anesthetic efficacy and hydration-dependent physical stability . Replacing propylamino with methylamino (as in the target compound) may alter its pharmacokinetics.
- Tetrazole Analogs: The tetrazole ring in 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide enhances acidity, improving bioavailability compared to the target compound’s amino group .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Biological Activity
2-Amino-N-methyl-N-(2-methylphenyl)propanamide, also known as 2-amino-2-methyl-N-(2-methylphenyl)propanamide, is an organic compound characterized by its unique structural features, including an amino group, a methyl group, and a substituted phenyl group. Its molecular formula is , and it is often studied for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily through its interactions with various enzymes and receptors. The compound has been investigated for its potential roles as an enzyme inhibitor, impacting several biochemical pathways depending on the biological context.
The mechanism of action of this compound involves binding to specific molecular targets, which modulates their activity. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially altering metabolic pathways.
- Protein Binding : It may interact with proteins, affecting their function and stability.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic processes. This inhibition was quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme activity.
-
Cancer Cell Line Testing :
- In vitro studies involving various cancer cell lines have shown that this compound exhibits cytotoxic properties. For instance, it has been tested against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, revealing promising results in inducing apoptosis (programmed cell death).
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some relevant compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-2-methyl-N-(4-methylphenyl)propanamide | Different substitution pattern on the phenyl ring | |
| 2-Amino-2-methyl-N-(3-methylphenyl)propanamide | Variation in the position of the methyl group on the phenyl | |
| (S)-2-Amino-N-[(2-methylphenyl)methyl]propanamide | Stereochemistry affects binding affinity and biological activity |
The unique substitution pattern on the phenyl ring of this compound contributes to its distinct chemical reactivity and binding affinity compared to similar compounds.
In Vitro Activity
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects.
- Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound triggered apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Further Applications
In addition to its potential anticancer properties, this compound is being explored for other applications:
- Medicinal Chemistry : As a precursor in the synthesis of novel therapeutic agents.
- Organic Synthesis : Used as a reagent in various chemical reactions due to its functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
